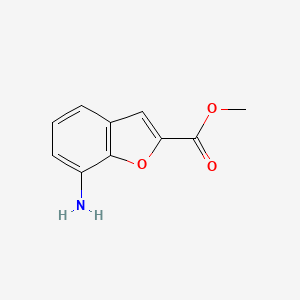

Methyl 7-aminobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRTVZHZKZPBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 7 Aminobenzofuran 2 Carboxylate and Analogues

Direct Synthetic Routes to the Core Structure

Direct methods for constructing the aminobenzofuran framework are centered on either the late-stage introduction of the amine group onto a pre-existing benzofuran (B130515) ring or the simultaneous formation of the ring and incorporation of the amino substituent.

Hydrogenation of Nitro-Benzofuran-2-carboxylate Precursors

A classical and reliable method for the synthesis of 7-aminobenzofuran-2-carboxylates is the chemical reduction of the corresponding 7-nitro derivative. This approach involves the initial synthesis of a methyl 7-nitrobenzofuran-2-carboxylate precursor, which is then converted to the target amine. The reduction of the nitro group is a standard transformation in organic synthesis and can be achieved through various well-established protocols.

Catalytic hydrogenation is a common method, typically employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and proceeds under mild temperature and pressure conditions to provide a clean conversion to the amine with high yield.

Alternatively, chemical reduction offers another route. Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid, are effective for this transformation. These methods are particularly useful for small-scale laboratory syntheses where specialized hydrogenation equipment may not be available. The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

One-Pot Synthesis Strategies for Aminobenzofuran Scaffolds

One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, time, and waste reduction. thieme-connect.com Several such strategies have been developed for the aminobenzofuran scaffold.

One notable approach involves a three-component reaction between a salicylaldehyde (B1680747), an aniline (B41778), and an isocyanide, catalyzed by a Lewis acid. thieme-connect.com For instance, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in ethanol at room temperature, these components can be combined to afford aminobenzofuran derivatives in high yields. thieme-connect.com The reaction's outcome can be influenced by the electronic properties of the aniline used. thieme-connect.com This method represents an efficient way to access diverse aminobenzofuran structures from readily available starting materials. thieme-connect.com

Another transition-metal-free, one-pot process involves the reaction of 2-fluorobenzonitriles with compounds containing active methylene (B1212753) groups, such as ketones or esters. nih.gov This method proceeds at room temperature and provides good to excellent yields of aminobenzofuran derivatives, demonstrating high reaction efficiency and a broad substrate scope. nih.gov

Furthermore, 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives can be synthesized in a one-pot reaction from ethyl 2-chloromethylquinoline-3-carboxylate and various salicylaldehydes. d-nb.infobeilstein-journals.org This process first involves a Williamson ether synthesis followed by an intramolecular cyclization and subsequent saponification to yield the final product. beilstein-journals.org

| Starting Materials | Catalyst/Base | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde, Aniline, Isocyanide | Lewis Acid (e.g., CAN) | Three-component reaction at room temperature. | Aminobenzofurans | thieme-connect.com |

| 2-Fluorobenzonitrile, Substituted Alcohol/Ketone | Base | Transition-metal-free, proceeds at room temperature. | Fused Benzofuranamines | nih.gov |

| Ethyl 2-chloromethylquinoline-3-carboxylate, Salicylaldehyde | K₂CO₃ then KOH | Williamson ether synthesis followed by cyclization and hydrolysis. | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | d-nb.infobeilstein-journals.org |

Cascade Cyclization and Cycloaddition Reactions in Formation of Benzofurans

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, provide a powerful tool for rapidly increasing molecular complexity. Several cascade strategies are employed to construct the benzofuran ring system.

One such method is the cascade radical cyclization. nih.govresearchgate.net This approach can be used to build complex benzofurylethylamine derivatives through a mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net This triggers a radical cyclization followed by an intermolecular coupling, allowing for the construction of polycyclic benzofurans that are otherwise difficult to prepare. nih.govresearchgate.net

Another innovative strategy is the [4+1] cycloaddition reaction between ortho-quinone methides (o-QMs), generated in situ from o-hydroxybenzhydryl alcohols, and isocyanides. nih.gov This reaction, mediated by scandium triflate (Sc(OTf)₃), provides a direct and efficient route to 2-aminobenzofuran scaffolds in good yields under mild conditions. nih.gov The proposed mechanism involves the nucleophilic addition of the isocyanide to the o-QM, followed by intramolecular cyclization and isomerization to yield the final 2-aminobenzofuran product. nih.gov

Catalysis in Benzofuran-2-carboxylate Synthesis

Catalysis, particularly by transition metals, is central to modern organic synthesis and has been extensively applied to the formation of benzofuran-2-carboxylates and their derivatives. These methods often provide high selectivity and functional group tolerance under mild reaction conditions.

Transition Metal-Catalyzed Approaches (e.g., Palladium, Copper, Rhodium)

A wide array of transition metals are utilized to catalyze the synthesis of the benzofuran scaffold. mdpi.com Palladium is one of the most versatile metals, enabling key transformations such as Sonogashira and Heck-type cyclizations, as well as C-H activation/arylation reactions. mdpi.comnih.gov For example, palladium(II)-mediated oxidative cyclization of various precursors is a prominent method for assembling benzofuran-fused polycyclic compounds. nih.gov

Copper catalysts are also widely employed. For instance, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates can produce enantiomerically enriched 2,3-dihydrobenzofurans with excellent stereoselectivity. nih.gov

The development of these catalyzed reactions has significantly expanded the toolbox for chemists, allowing for the modular and efficient assembly of diverse benzofuran frameworks from simple precursors. nih.gov

Palladium-catalyzed cycloisomerization is a powerful strategy for forming the furan (B31954) ring of the benzofuran system. A notable example is the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.orgnih.govresearchgate.net This reaction proceeds under basic conditions using a palladium(II) catalyst system, such as PdCl₂ combined with KCl, in methanol. acs.orgnih.gov The reaction efficiently converts the starting phenol (B47542) into a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate with yields often ranging from 80% to 98%. acs.orgnih.gov This intermediate can then be readily converted through acid-catalyzed isomerization into functionalized 2-hydroxymethylbenzofurans, which are closely related to benzofuran-2-carboxylates. acs.orgnih.gov

| Substrate | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX₂ + 2KX (X = Cl, I) | MeOH / Morpholine | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98% | acs.orgnih.govresearchgate.net |

| 2-Methylene-2,3-dihydrobenzofuran-3-ols | H₂SO₄ (catalytic) | DME | 2-Hydroxymethylbenzofurans | 65-90% | acs.orgnih.gov |

Copper-Catalyzed Cyclization Processes

Copper catalysis is a cornerstone in benzofuran synthesis due to the metal's low cost and versatile reactivity. acs.orgthieme-connect.com These processes often involve the formation of key C–C and C–O bonds in a single pot, leveraging copper's ability to mediate oxidative cyclization and coupling reactions.

A prevalent strategy involves the one-pot reaction of phenols and alkynes. rsc.org For instance, copper catalysts in the presence of molecular oxygen can effect the regioselective synthesis of polysubstituted benzofurans. rsc.org The transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by a copper-mediated oxidative cyclization. rsc.org Various copper salts, including copper(I) bromide (CuBr), copper(I) iodide (CuI), and copper(II) acetate (Cu(OAc)₂), have been effectively used. thieme-connect.comnih.gov

In reactions aimed at producing amino-substituted benzofurans, a multi-component approach is common. A one-pot synthesis can be achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. acs.orgnih.gov This method is particularly relevant for synthesizing analogues of Methyl 7-aminobenzofuran-2-carboxylate. Another powerful approach is the copper-catalyzed coupling of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes, which proceeds smoothly under ligand-free conditions with CuBr. organic-chemistry.org Mechanistic studies suggest that some copper-catalyzed reactions may proceed through radical pathways, which can be inhibited by radical scavengers like TEMPO. thieme-connect.com

Table 1: Examples of Copper-Catalyzed Benzofuran Synthesis

| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenols, Alkynes | Cu catalyst, O₂ | One-pot | Polysubstituted benzofurans | Varies | rsc.org |

| o-Hydroxy aldehydes, Amines, Alkynes | CuI, Deep Eutectic Solvent | Eco-friendly, one-pot | Amino-substituted benzofurans | Good to excellent | acs.orgnih.gov |

| o-Hydroxybenzaldehydes, Amines, Calcium Carbide | CuBr, Na₂CO₃, DMSO/H₂O | One-pot | Amino-substituted benzofurans | High | acs.orgnih.gov |

| o-Hydroxybenzaldehyde N-tosylhydrazones, Terminal alkynes | CuBr (ligand-free) | Coupling/cyclization | 2-Substituted benzofurans | Good | organic-chemistry.org |

| Benzoylacetonitriles | Cu(OAc)₂, t-BuOLi, DMSO | Air, 120 °C | 3-Cyanobenzofurans | Moderate | thieme-connect.com |

Rhodium-Mediated Catalytic Strategies

Rhodium catalysts offer unique pathways for benzofuran synthesis, often involving C–H activation, intramolecular cyclization, and transannulation reactions. acs.orgnih.gov These methods provide access to complex benzofuran structures that may be challenging to obtain through other means.

One notable rhodium-catalyzed approach is the intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles tethered to cyclohexadienones, which yields benzofuran derivatives in a simple procedure. nih.gov Relay rhodium-mediated catalysis has also been employed for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids, leading to the chemodivergent generation of benzofuran skeletons. acs.orgnih.gov Furthermore, rhodium catalysts can facilitate the novel synthesis of benzofurans through a C–H directing group migration between 1,3-diynes and N-benzoxyacetamides. acs.orgnih.gov Another strategy involves the rhodium-mediated transfer of a vinylene group from a vinyl carbonate to a meta-salicylic acid derivative, achieving C4-substituted benzofurans. acs.orgnih.gov

Table 2: Selected Rhodium-Mediated Benzofuran Syntheses

| Reactants | Catalyst/Reagents | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-sulfonyl-1,2,3-triazole-tethered cyclohexadienones | Rhodium catalyst | Intramolecular transannulation | Substituted benzofurans | N/A | nih.gov |

| Propargyl alcohols, Aryl boronic acids | Rhodium catalyst, TSA | Relay catalysis (arylation/cyclization) | Benzofuran skeletons | High (with EDGs) | acs.orgnih.gov |

| meta-Salicylic acid derivatives, Vinylene carbonate | Cp*Rh complex | C-H activation/vinylene transfer | C4-Substituted benzofurans | 30-80% | acs.orgnih.gov |

| N-benzoxyacetamides, 1,3-Diynes | Rhodium catalyst | C-H directing group migration | Substituted benzofurans | N/A | acs.orgnih.gov |

Metal-Free Synthetic Protocols

Growing interest in green chemistry has spurred the development of metal-free synthetic routes to benzofurans. nih.gov These methods avoid residual metal contamination in the final products and often employ milder reaction conditions. nih.gov

A common metal-free approach is the oxidative cyclization of 2-hydroxystilbenes, which can be mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]. organic-chemistry.org This reaction can be performed stoichiometrically or catalytically in the presence of a co-oxidant. organic-chemistry.orgnih.gov Another significant metal-free strategy relies on the generation of reactive o-quinone methide (o-QM) intermediates. nih.gov These intermediates can undergo subsequent reactions, such as a phospha-Michael addition/cyclization with H-phosphine oxides, to yield functionalized benzofurans. nih.gov Similarly, a one-pot synthesis from p-quinone methides (p-QMs) bearing an o-hydroxy group can proceed through a 1,6-phospha-Michael addition, O-acylation, and subsequent Wittig pathway to form the benzofuran ring. nih.govacs.org Additionally, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene generates intermediates that rearrange into benzofuran carbaldehydes. nih.gov

Table 3: Overview of Metal-Free Benzofuran Syntheses

| Reactants | Reagents/Conditions | Key Intermediate | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | N/A | 2-Arylbenzofurans | Good to excellent | organic-chemistry.org |

| H-phosphine oxides, o-hydroxyaryl aldehydes | Base | o-Quinone methide | 3-Phosphinoylbenzofurans | N/A | nih.gov |

| p-Quinone methides, Phosphine (B1218219), Acyl chloride | Base | Phosphorus ylide | Functionalized benzofurans | Good to excellent | nih.govacs.orglookchem.com |

| o-Hydroxyphenones, 1,1-Dichloroethylene | Base, then acid | Chloromethide benzofuran | Benzofuran carbaldehydes | N/A | nih.gov |

| 2-Fluorobenzonitriles, Substituted alcohols | Room temperature | Smiles rearrangement | Benzofuran amines | Good to excellent | nih.gov |

Base-Mediated Synthetic Routes (e.g., Cs₂CO₃-Catalyzed)

Base-mediated syntheses provide a direct and often rapid route to the benzofuran core, sometimes without the need for a transition metal catalyst. Cesium carbonate (Cs₂CO₃) is a particularly effective base for these transformations, often attributed to the "cesium effect," which involves high solubility and low ion pairing in polar aprotic solvents like DMF. acs.org

A notable example is the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives from the reaction of 2-hydroxybenzonitriles and 2-bromoacetophenones. acs.org This one-pot strategy, which forms both a C–C and a C–O bond, is highly efficient, with reactions often completing in 10-20 minutes. acs.org The use of Cs₂CO₃ is critical; other bases like Na₂CO₃ are less effective, leading to mixtures of products. acs.org This methodology is also suitable for gram-scale synthesis. acs.org Bases are also integral components in many metal-catalyzed reactions, where they facilitate deprotonation and promote the catalytic cycle, as seen in copper- and palladium-catalyzed systems that use Cs₂CO₃. acs.orgnih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the benzofuran ring proceeds through several distinct mechanistic pathways, often involving highly reactive intermediates.

Proposed Reaction Mechanisms for Benzofuran Ring Closure

The cyclization step to form the benzofuran ring can occur via several pathways depending on the chosen synthetic methodology.

Copper-Catalyzed Oxidative Annulation: In the reaction between phenols and alkynes, a proposed mechanism involves the reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. rsc.org In other copper-catalyzed multicomponent reactions, the process is believed to start with the formation of a copper acetylide, which then attacks an iminium ion formed in situ. acs.orgnih.gov This is followed by an intramolecular nucleophilic attack and isomerization to yield the final benzofuran product. acs.orgnih.gov Some pathways may also involve radical intermediates. thieme-connect.comnih.gov

Rhodium-Catalyzed C-H Activation: For the rhodium-mediated synthesis from meta-salicylic acid derivatives and vinylene carbonate, the proposed pathway involves C–H activation, migratory insertion of the vinylene group, nucleophilic substitution, and finally β-oxygen elimination to furnish the benzofuran. acs.orgnih.gov

Metal-Free acs.orgacs.org-Sigmatropic Rearrangement: A transition-metal-free synthesis of C3-arylated benzofurans from phenols and benzothiophene (B83047) S-oxides proceeds through a sequence involving an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement. acs.org

Base-Mediated Cyclization: In the Cs₂CO₃-mediated synthesis of 3-amino-2-aroyl benzofurans, the reaction is initiated by the O-alkylation of the 2-hydroxybenzonitrile (B42573) with a 2-bromoacetophenone. The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler type cyclization, where a carbanion generated adjacent to the ketone attacks the nitrile carbon, followed by tautomerization to form the stable 3-aminobenzofuran ring. acs.org

Role of Intermediates (e.g., Iminium Ions, Carbanions, o-Quinone Methides)

The transient formation of specific reactive intermediates is a common feature of many benzofuran syntheses.

o-Quinone Methides (o-QMs): These are highly reactive species widely used as building blocks in organic synthesis. nih.gov They are typically generated in situ from precursors like o-hydroxybenzhydryl alcohols under thermal or acidic conditions. nih.govnih.gov Once formed, o-QMs are potent electrophiles and readily participate in cycloaddition reactions. rsc.orgiaea.org For example, a [4+1] cycloaddition between an in situ generated o-QM and an isocyanide, catalyzed by Sc(OTf)₃, provides a direct route to 2-aminobenzofurans. organic-chemistry.orgnih.govresearchgate.net

Iminium Ions: In organocatalysis, iminium ions are key intermediates that activate α,β-unsaturated carbonyl compounds toward nucleophilic attack. mdpi.comrsc.org In the context of benzofuran synthesis, particularly in copper-catalyzed multicomponent reactions, an iminium ion is formed from the condensation of a salicylaldehyde and an amine. acs.orgnih.gov This electrophilic intermediate is then attacked by a copper acetylide, initiating a cascade that leads to the benzofuran ring. acs.orgnih.gov The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the substrate's reactivity. nobelprize.org

Carbanions: Carbanions are crucial intermediates in base-mediated reactions. As described in the Cs₂CO₃-catalyzed synthesis, a carbanion is formed by deprotonation of the α-carbon of the ketone in the O-alkylated intermediate. This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group, driving the key intramolecular C-C bond formation and ring closure. acs.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic and heteroaromatic rings. Unlike electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is typically activated by at least one strong electron-withdrawing group and possesses a good leaving group. youtube.comyoutube.com The reaction generally proceeds via a two-step addition-elimination sequence through a stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The presence of electron-withdrawing groups, such as nitro or cyano groups, is crucial for stabilizing this intermediate, thereby facilitating the substitution. youtube.com

For the synthesis of benzofuran derivatives, an SNAr strategy could be envisioned where a suitably substituted benzofuran ring bearing a leaving group (e.g., a halogen) is treated with an amine nucleophile. The efficiency of such a reaction would depend on the position and nature of both the leaving group and any activating groups on the benzofuran scaffold.

Recent studies and computational analyses suggest that many SNAr reactions, particularly those on heterocycles with good leaving groups like chlorine or bromine, may proceed through a concerted mechanism rather than a stepwise one. nih.gov In a concerted pathway, the bond formation with the nucleophile and the cleavage of the bond with the leaving group occur in a single transition state, avoiding a discrete Meisenheimer intermediate. nih.gov This is a significant consideration for designing syntheses for complex molecules like functionalized benzofurans. While direct SNAr synthesis of this compound is not prominently detailed, the principles are widely applied in the functionalization of related heterocyclic systems. nih.govresearchgate.net

Table 1: Conceptual Overview of SNAr Reaction

| Component | Role | Examples | Key Requirement |

| Substrate | Electrophile | Halogenated Benzofuran, Nitro-aryl Halide | Must contain a good leaving group (e.g., F, Cl, Br, I) and electron-withdrawing groups. |

| Nucleophile | Attacking Species | Ammonia, Primary/Secondary Amines, Alkoxides | Strong nucleophilic character. youtube.com |

| Intermediate | Meisenheimer Complex | Negatively charged cyclohexadienyl anion | Stabilized by resonance and electron-withdrawing groups. youtube.com |

| Mechanism | Reaction Pathway | Stepwise (Addition-Elimination) or Concerted | The pathway can depend on the substrate, nucleophile, and leaving group. nih.gov |

Michael Addition and Lactonization Cascades

Cascade reactions, which involve two or more transformations in a single operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecular architectures. A notable strategy for constructing aminobenzofuranone scaffolds involves a Michael addition followed by an intramolecular lactonization. royalsocietypublishing.org

A recently developed one-pot synthesis for 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives utilizes N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors. royalsocietypublishing.org In a process promoted by an alkali reagent like caesium carbonate, these donors react with various α,β-unsaturated carbonyl compounds. The proposed mechanism begins with the Michael addition of the glycine ester to the unsaturated carbonyl compound. This is followed by an intramolecular lactonization, which forms the benzofuran-2(3H)-one skeleton and establishes a quaternary stereocenter at the C3 position. royalsocietypublishing.org This method is highly effective for preparing derivatives that are structurally related to the core of this compound.

Other related cascade reactions have also been explored. For instance, acid-controlled reactions of benzofuran-derived azadienes can initiate a retro-aldol reaction followed by a 1,4-Michael addition to yield complex benzofuran structures. nih.gov

Table 2: Synthesis of 3,3-Disubstituted Benzofuran-2(3H)-ones via Michael Addition-Lactonization Cascade royalsocietypublishing.org

| Michael Donor | Michael Acceptor | Base | Solvent | Product Yield |

| N-Boc-(2-hydroxy)phenyl glycine ethyl ester | Methyl acrylate | Cs₂CO₃ | Ethanol | 90% |

| N-Cbz-(2-hydroxy)phenyl glycine ethyl ester | Methyl acrylate | Cs₂CO₃ | Ethanol | 85% |

| N-Boc-(2-hydroxy-5-bromo)phenyl glycine ethyl ester | Methyl acrylate | Cs₂CO₃ | Ethanol | 92% |

| N-Boc-(2-hydroxy)phenyl glycine ethyl ester | Ethyl acrylate | Cs₂CO₃ | Ethanol | 88% |

| N-Boc-(2-hydroxy)phenyl glycine ethyl ester | Acrylonitrile | Cs₂CO₃ | Ethanol | 75% |

Data derived from a study on the one-pot synthesis of aminobenzofuran-2(3H)-one derivatives. The yields represent the formation of the cyclized product.

Green Chemistry Considerations in Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. This includes the use of non-toxic solvents, milder reaction conditions, and energy-efficient protocols to minimize waste and environmental impact.

Use of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. mdpi.comnih.gov They are typically composed of a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which, when mixed in a specific ratio, form a eutectic with a melting point significantly lower than that of the individual components. nih.gov Many DESs are biodegradable, non-toxic, inexpensive, and derived from renewable resources like choline (B1196258) chloride, urea, and glycols. mdpi.comresearchgate.net

In the context of benzofuran synthesis, a one-pot, three-component reaction has been successfully carried out in a deep eutectic solvent. acs.orgnih.gov Specifically, the synthesis of 3-aminobenzofuran derivatives was achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide (CuI) catalyst within a choline chloride-ethylene glycol (ChCl:EG) DES. researchgate.net This approach is noted for being environmentally friendly, with the DES acting as a recyclable medium that can stabilize polar intermediates and accelerate the transformation. researchgate.netacs.org

Table 3: Example of a Deep Eutectic Solvent System for Benzofuran Synthesis researchgate.net

| Component | Type | Molar Ratio | Role | Advantages |

| Choline Chloride | Hydrogen Bond Acceptor (HBA) | 1 | Forms eutectic mixture | Biodegradable, low cost, readily available |

| Ethylene Glycol | Hydrogen Bond Donor (HBD) | 2 | Forms eutectic mixture | Green solvent, recyclable |

| Copper Iodide (CuI) | Catalyst | Catalytic amount | Facilitates C-N and C-O bond formation | Efficient catalyst for the one-pot reaction |

Mild Reaction Conditions and Room Temperature Protocols

The development of synthetic protocols that operate at ambient temperature offers significant advantages, including reduced energy consumption, enhanced safety, and improved compatibility with sensitive functional groups. nsf.govacs.org

A robust method for the direct C-2 arylation of benzofuran has been reported to proceed efficiently at room temperature. nsf.govacs.org This reaction utilizes a palladium catalyst (Pd(OAc)₂) with an oxidant (Ag₂O) and an acid additive to couple benzofurans with a wide range of commercially available aryl iodides. nsf.gov The protocol demonstrates excellent regioselectivity for the C-2 position and tolerates various functionalities, including halogens and carbonyl groups, which might be sensitive to higher temperatures. acs.org The ability to perform such C-C bond formations under mild conditions is a significant step forward in the synthesis of complex benzofuran analogues. nsf.gov

Other methodologies, such as Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles, have also been adapted to run under ambient conditions for the synthesis of various benzofurans. organic-chemistry.org Furthermore, some cycloaddition reactions to form 2-aminobenzofurans proceed efficiently under mild conditions without the need for high heat. nih.gov

Table 4: Room Temperature C-H Arylation of Benzofuran nsf.govacs.org

| Benzofuran | Aryl Iodide | Catalyst System | Conditions | Yield of 2-Arylbenzofuran |

| Benzofuran | 4-Iodoanisole | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 99% |

| Benzofuran | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 95% |

| Benzofuran | Methyl 4-iodobenzoate | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 99% |

| Benzofuran | 4-Iodobenzonitrile | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 96% |

| 5-Bromobenzofuran | 4-Iodoanisole | Pd(OAc)₂, Ag₂O, 2-Nitrobenzoic acid | HFIP, rt, 16h | 99% |

Data derived from a study on the room temperature C-H arylation of benzofurans. rt = room temperature; HFIP = Hexafluoroisopropanol.

Chemical Reactivity and Derivatization of Methyl 7 Aminobenzofuran 2 Carboxylate

Reactions Involving the Amino Group at Position 7

The primary aromatic amino group at the C-7 position is a key site for derivatization, behaving as a typical aniline (B41778) nucleophile. It readily participates in reactions such as acylation, condensation, and metal-catalyzed cross-coupling.

Amidation and Schiff Base Formation

The nucleophilic nature of the 7-amino group allows for its conversion into a variety of amide derivatives. This transformation is typically achieved by reaction with activated carboxylic acid species like acyl chlorides or acid anhydrides. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. masterorganicchemistry.com

Another characteristic reaction of the primary amino group is its condensation with aldehydes or ketones to form Schiff bases, or imines. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl compound to form a hemiaminal intermediate, which then undergoes dehydration to yield the C=N double bond characteristic of a Schiff base. wikipedia.org Such reactions are fundamental in building larger molecular scaffolds from the benzofuran (B130515) core. researchgate.net

Table 1: Representative Reactions of the 7-Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | N-(2-(methoxycarbonyl)benzofuran-7-yl)amide |

| Amidation | Acid Anhydride ((RCO)₂O) | N-(2-(methoxycarbonyl)benzofuran-7-yl)amide |

| Schiff Base Formation | Aldehyde (R'-CHO) | Methyl 7-(alkyli/arylideneamino)benzofuran-2-carboxylate |

| Schiff Base Formation | Ketone (R'-CO-R'') | Methyl 7-(alkyli/arylideneamino)benzofuran-2-carboxylate |

N-Arylation Reactions

The formation of a diarylamine linkage at the 7-position can be accomplished through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for creating carbon-nitrogen bonds between the benzofuran scaffold and various aryl groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide (like a triflate). wikipedia.orgyoutube.comrug.nl This method is known for its high efficiency, broad substrate scope, and tolerance of various functional groups, operating under relatively mild conditions. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success. rug.nl

The Ullmann condensation is a copper-catalyzed alternative for N-arylation. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of catalytic systems using copper salts with ligands like diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction is a specific variation of the Ullmann condensation focused on C-N bond formation. wikipedia.org

Table 2: Comparison of N-Arylation Methods

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation / Goldberg Reaction |

|---|---|---|

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) wikipedia.org |

| Ligand | Phosphine-based (e.g., XPhos, BINAP) wikipedia.orgrug.nl | Diamines, Phenanthroline wikipedia.org |

| Reaction Temp. | Generally lower (Room temp. to ~120 °C) | Traditionally high (>200 °C), milder with modern catalysts wikipedia.org |

| Substrate Scope | Very broad, includes aryl chlorides, bromides, iodides, triflates wikipedia.org | Favors activated aryl halides (iodides > bromides) wikipedia.org |

| Base | Weak inorganic bases (e.g., Cs₂CO₃, K₃PO₄) or alkoxides (e.g., NaOtBu) | Often requires a stronger base like K₂CO₃ or KOH wikipedia.org |

Transformations of the Methyl Ester at Position 2

The methyl ester at the C-2 position provides another handle for derivatization, primarily through reactions targeting the carbonyl group.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 7-aminobenzofuran-2-carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. nih.gov Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent, attacks the electrophilic ester carbonyl. The subsequent workup with acid protonates the resulting carboxylate salt to yield the free carboxylic acid. nih.gov This acid derivative serves as a precursor for a wide range of other compounds, including various amides (via coupling reactions) and other esters. nih.govnih.gov

Transamidation Reactions

Direct conversion of the methyl ester into an amide, known as transamidation, is a highly desirable and atom-economical transformation. While traditionally challenging, recent methods have enabled this reaction under various conditions. mdpi.com These approaches often involve reacting the ester directly with a primary or secondary amine. nih.govnih.gov

Several strategies have been developed to facilitate this conversion:

Base-Promoted Amidation : Strong bases like potassium tert-butoxide can promote the direct reaction between an ester and an amine. nih.govrsc.org

Catalyst-Free Amidation : In some cases, simply heating the ester and amine in a solvent like water can lead to the formation of the amide, offering a green synthetic route. nih.gov

Metal-Catalyzed Amidation : Lewis acidic catalysts based on metals like zirconium or lanthanum can activate the ester carbonyl towards nucleophilic attack by the amine. mdpi.com

Amidation with Amidoboranes : Alkali metal amidoboranes have been shown to react efficiently with esters at room temperature to produce primary and secondary amides without the need for a catalyst. nih.gov

Table 3: Selected Methods for Transamidation of Esters

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Base-Promoted | Amine, t-BuOK, DMSO | Effective for unactivated esters. | nih.govrsc.org |

| Catalyst-Free | Amine, Water, Heat | Environmentally friendly, atom-economical. | nih.gov |

| Lanthanide-Catalyzed | Amine, La₂Na₈(OCH₂CF₃)₁₄, Solvent-free, 80 °C | Mild conditions, but may have limitations with aniline substrates. | mdpi.com |

| Amidoborane Reagent | NaNHRBH₃, THF, Room Temp. | Rapid, chemoselective, high conversion. | nih.gov |

Functionalization of the Benzofuran Ring System

Beyond the two primary functional groups, the benzofuran ring itself can be modified. Benzofuran is an electron-rich heterocyclic system that can undergo electrophilic substitution. numberanalytics.com The position of substitution is directed by the existing groups. The 7-amino group is a powerful activating, ortho-, para-directing group, while the 2-methoxycarbonyl group is a deactivating, meta-directing group.

Given this substitution pattern, electrophilic attack is likely to be directed to the positions activated by the amino group, which are C-6 and C-4 (ortho and para, respectively, relative to the amino group). Therefore, reactions such as halogenation (bromination, chlorination), nitration, or Friedel-Crafts acylation would be expected to occur preferentially at these positions. nih.govmdpi.com The specific outcome can depend on the reaction conditions and the nature of the electrophile.

In addition to substitution, more drastic transformations like nickel-catalyzed ring-opening of the furan (B31954) moiety can be employed to generate highly functionalized phenol (B47542) derivatives, representing a divergent synthetic strategy. acs.orgresearchgate.net

Electrophilic Aromatic Substitution (EAS) Potential

The susceptibility of the benzofuran ring system to electrophilic aromatic substitution (EAS) is significantly influenced by the nature of its substituents. In methyl 7-aminobenzofuran-2-carboxylate, the benzene (B151609) portion of the molecule is activated towards electrophilic attack by the presence of the amino (-NH₂) group at the C7 position. Amino groups are potent activating groups due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance. This donation stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. libretexts.org

Regioselectivity in Ring Functionalization

The directing effect of substituents is a critical factor in determining the outcome of electrophilic aromatic substitution reactions. The amino group at C7 is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org In the case of this compound, the positions ortho to the C7-amino group are C6 and the furan oxygen, while the para position is C4.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring.

C4-Substitution: This position is para to the strongly activating amino group, making it electronically favored.

C6-Substitution: This position is ortho to the amino group. However, it is also adjacent to the fused furan ring, which may impart some steric hindrance, potentially making substitution at C4 more favorable in some cases.

The position meta to the amino group, C5, is electronically disfavored and substitution at this site is generally not observed under standard EAS conditions. The precise ratio of C4 to C6 substitution products can depend on the specific electrophile used and the reaction conditions.

C-H Arylation Strategies

Modern synthetic methods, particularly palladium-catalyzed C-H activation/arylation, offer powerful tools for the functionalization of heterocyclic compounds. While direct C-H arylation on this compound itself is not extensively documented, studies on closely related benzofuran-2-carboxamide (B1298429) derivatives demonstrate the viability of this strategy. mdpi.com These reactions typically involve the use of a directing group to guide the metal catalyst to a specific C-H bond, followed by coupling with an aryl halide.

A common approach involves converting the C2-carboxylate to a carboxamide bearing a directing group, such as an 8-aminoquinoline (B160924) (AQ) moiety. The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. mdpi.com This cycle begins with the coordination of the palladium catalyst to the directing group, leading to the formation of a palladacycle intermediate. This intermediate then reacts with an aryl iodide, leading to the formation of the C-C bond and regeneration of the active catalyst. mdpi.com Research has shown that aryl iodides bearing electron-donating substituents often lead to higher yields. mdpi.com

Below is a table summarizing representative C-H arylation reactions performed on a related N-(quinolin-8-yl)benzofuran-2-carboxamide system, illustrating the conditions and outcomes of such transformations.

| Entry | Aryl Iodide | Catalyst (mol%) | Time (h) | Product | Yield (%) |

| 1 | 4-Iodo-N,N-dimethylaniline | Pd(OAc)₂ (5) | 7 | 2a | 86 |

| 2 | 5-Iodo-m-xylene | Pd(OAc)₂ (5) | 14 | 2b | 76 |

| 3 | 4-Iodotoluene | Pd(OAc)₂ (5) | 14 | 2c | 88 |

| 4 | 4-Iodoanisole | Pd(OAc)₂ (10) | 20 | 2o | 80 |

Table based on data for C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide. mdpi.com

Formation of Fused Heterocycles and Complex Architectures Utilizing the Benzofuran-2-carboxylate Scaffold

The benzofuran-2-carboxylate framework is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. core.ac.ukbeilstein-journals.org Various synthetic strategies leverage the reactivity of the benzofuran core and its substituents to construct fused rings.

One prominent method involves the reaction of benzofuran precursors with other bifunctional molecules to build new rings. For instance, derivatives of this compound can be elaborated into quinoline-containing structures. A facile, one-pot reaction has been described for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from substituted salicylaldehydes and an appropriate quinoline (B57606) precursor. beilstein-journals.org This demonstrates how the benzofuran unit can be incorporated as a major substituent in another heterocyclic system.

Furthermore, tandem reactions like ruthenium-mediated isomerization followed by ring-closing metathesis (RCM) have been employed on allylated benzofuran precursors to create a variety of fused five-, six-, seven-, and eight-membered rings. core.ac.uk These advanced catalytic methods provide access to diverse and complex benzo-fused heterocycles with a high degree of control over the final architecture. core.ac.uk

The table below outlines examples of complex heterocyclic systems synthesized from benzofuran-based starting materials.

| Starting Material Type | Reaction Strategy | Resulting Fused System |

| Ethyl 2-chloromethyl-quinoline-carboxylate + Salicylaldehydes | One-pot condensation/cyclization | 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids beilstein-journals.org |

| Allylated Phenols | Isomerization and Ring-Closing Metathesis (RCM) | Benzofurans (e.g., 4,7-dimethoxybenzofuran) core.ac.uk |

| Di-allylated Aminophenols | Isomerization and Ring-Closing Metathesis (RCM) | Fused Benzoxazepines and Benzoxazocines core.ac.uk |

Structure Reactivity Relationships Srr and Substituent Effects

Impact of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the benzofuran (B130515) system is significantly influenced by the nature and position of its substituents. The amino group (-NH₂) at the 7-position and the methyl carboxylate group (-COOCH₃) at the 2-position of Methyl 7-aminobenzofuran-2-carboxylate have opposing electronic effects that modulate its reactivity.

The amino group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the benzofuran ring system, making it more susceptible to electrophilic attack. Conversely, the methyl carboxylate group is an electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution but can facilitate nucleophilic reactions.

In the synthesis of related benzofuran derivatives, the presence of electron-donating groups has been shown to influence reaction outcomes. For instance, in the synthesis of fused benzofuranamines, substrates with electron-withdrawing groups like fluoro substituents resulted in higher yields compared to non-substituted derivatives, while a methoxy (B1213986) group (an EDG) led to a lower yield. mdpi.com This suggests that the electronic nature of substituents plays a critical role in the thermodynamics and kinetics of the reaction.

The following table illustrates the effect of substituents on the yield of benzofuran-3-amines from the reaction of substituted 2-fluorobenzonitriles with ethyl 2-hydroxyacetate, providing insight into how substituents can influence reaction efficiency.

Table 1: Effect of Substituents on the Synthesis of Benzofuran-3-amines

| Entry | Substituent on 2-Fluorobenzonitrile | Product | Yield (%) |

|---|---|---|---|

| 1 | H | Ethyl 3-aminobenzofuran-2-carboxylate | 85 |

| 2 | 4-F | Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate | 88 |

| 3 | 5-F | Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate | 92 |

| 4 | 6-F | Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate | 82 |

| 5 | 4,6-diF | Ethyl 3-amino-4,6-difluorobenzofuran-2-carboxylate | 95 |

| 6 | 4-CF₃ | Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate | 90 |

| 7 | 5-CF₃ | Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate | 93 |

Data sourced from a study on the synthesis of fused benzofuranamines. mdpi.com

Positional Isomerism and its Influence on Chemical Behavior

The arrangement of functional groups on the benzofuran scaffold, known as positional isomerism, can have a profound impact on the molecule's chemical and physical properties. For this compound, isomers such as Methyl 4-aminobenzofuran-2-carboxylate evitachem.com, Methyl 5-aminobenzofuran-2-carboxylate, and Methyl 6-aminobenzofuran-2-carboxylate would be expected to exhibit different chemical behaviors.

The position of the amino group on the benzene (B151609) ring alters the electronic landscape of the entire molecule. For instance, the inductive and resonance effects of the amino group will have a more pronounced influence on the reactivity of the furan (B31954) ring when it is located at the 4- or 6-position compared to the 5- or 7-position. This is due to the direct conjugation pathways between these positions and the heterocyclic ring.

However, in other cases, positional isomerism is a critical determinant of a molecule's properties. For example, studies on other aromatic systems have shown that the position of a functional group can dramatically affect properties like aggregation-induced emission and biological activity. mdpi.com While direct comparative studies on the reactivity of positional isomers of Methyl aminobenzofuran-2-carboxylate are scarce, it is reasonable to infer that the location of the amino group will influence the molecule's dipole moment, solubility, and interaction with biological targets.

Steric and Electronic Effects of Functional Groups on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects originating from its constituent functional groups.

Electronic Effects:

Amino Group (-NH₂): As a powerful electron-donating group, the amino group at the 7-position activates the benzene portion of the molecule towards electrophilic attack. Its +R (resonance) and -I (inductive) effects increase the electron density on the aromatic ring.

Methyl Carboxylate Group (-COOCH₃): This group at the 2-position is electron-withdrawing due to the -I and -R effects of the carbonyl group. It deactivates the furan ring towards electrophilic attack and makes the carbonyl carbon susceptible to nucleophilic attack. The ester can also be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Steric Effects: The spatial arrangement of the functional groups also plays a significant role in the molecule's reactivity. The proximity of the 7-amino group to the fused furan ring may impose some steric hindrance, potentially influencing the approach of bulky reagents to the adjacent 6-position. Similarly, the methyl carboxylate group at the 2-position can sterically hinder reactions at the neighboring 3-position of the furan ring.

In the synthesis of other substituted benzofurans, it has been noted that steric hindrance can have a slight effect on reaction yields. mdpi.com The presence of bulky groups can influence the ability of the molecule to adopt a planar conformation, which in turn can affect its electronic properties and reactivity.

The following table provides examples of yields for the synthesis of 2-aminobenzofurans with various substituents, illustrating the combined influence of electronic and steric factors.

Table 2: Synthesis of 2-Aminobenzofurans with Various Substituents

| Entry | Substituent on Phenol (B47542) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl | 5-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 84 |

| 2 | 3-Methyl | 6-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 78 |

| 3 | 2-Methyl | 7-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 79 |

| 4 | 4-Methoxy | 5-Methoxy-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 82 |

| 5 | 4-Fluoro | 5-Fluoro-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine | 70 |

Data sourced from a study on the synthesis of 2-aminobenzofurans. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic Techniques in Elucidating Complex Derivatives

Spectroscopy is fundamental to the structural elucidation of novel compounds derived from "Methyl 7-aminobenzofuran-2-carboxylate." Each method offers unique information about the molecule's functional groups, connectivity, and electronic system.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignments

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of "this compound." Both ¹H and ¹³C NMR provide atom-specific information regarding the chemical environment, connectivity, and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," characteristic signals are expected in distinct regions. The methyl ester protons (-OCH₃) would typically appear as a sharp singlet. The protons on the aromatic and furan (B31954) rings would resonate in the downfield region, with their splitting patterns (doublets, triplets) revealing their coupling relationships with adjacent protons. The amino group (-NH₂) protons often appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the ester carbonyl carbon, which is significantly deshielded and appears far downfield (typically 160-180 ppm). libretexts.org The carbons of the benzofuran (B130515) ring system resonate in the aromatic region (approximately 100-155 ppm). The methyl ester carbon (-OCH₃) appears in the upfield region. The specific chemical shifts are sensitive to the electronic effects of the substituents, namely the electron-donating amino group and the electron-withdrawing carboxylate group.

The following tables summarize the anticipated chemical shifts based on analyses of structurally similar compounds. rsc.orgbeilstein-journals.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (furan) | ~7.2 - 7.5 | Singlet (s) |

| H (aromatic) | ~6.7 - 7.8 | Multiplet (m) |

| -NH₂ (amino) | ~4.0 - 5.5 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester carbonyl) | ~160 - 165 |

| C (aromatic/furan) | ~105 - 155 |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, making it invaluable for monitoring the progress of a chemical reaction. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its primary functional moieties.

The presence of the primary amine is confirmed by N-H stretching vibrations. The ester group is identified by its strong carbonyl (C=O) stretch. The benzofuran core structure is evidenced by C=C stretches from the aromatic ring and C-O stretches associated with the furan ether linkage and the ester. libretexts.orgcapes.gov.br

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ester (-COOCH₃) | C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of the compound is C₁₀H₉NO₃, corresponding to a molecular weight of approximately 191.18 g/mol . evitachem.com

Low-Resolution MS: In a standard MS experiment, the compound would show a molecular ion peak (M⁺) corresponding to its integer mass. High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.orgFragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule would likely include the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, or the loss of the entire carbomethoxy group (-•COOCH₃), providing further evidence for the proposed structure. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzofuran core of "this compound."

The fused aromatic and furan rings create an extended π-conjugated system, which is expected to absorb UV light. The presence of the amino group (-NH₂) as an auxochrome and the carboxylate group as a chromophore will influence the position and intensity of the absorption maxima (λmax). researchgate.net The amino group, being an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzofuran scaffold. This analysis is useful for confirming the presence of the conjugated system and studying the effects of substituents on the electronic structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and by-products. This ensures the quality and purity of the final compound and allows for precise monitoring of synthetic processes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Synthetic Process Development

Both HPLC and UPLC are powerful techniques for the analysis of "this compound." They are routinely used to assess purity, quantify the compound in a mixture, and track the progress of a reaction over time. journalijcar.org

A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule of this polarity. researchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. By programming a gradient of increasing organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer, components are eluted from the column based on their polarity, with the more polar compounds eluting first. A UV detector is commonly used for detection, as the benzofuran ring system is an excellent chromophore. ekb.eg

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it a superior choice for high-throughput analysis during process development and quality control.

Table 4: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. researchgate.netnih.gov In the context of this compound, GC-MS is instrumental in analyzing volatile by-products that may arise during its synthesis or degradation. The synthesis of benzofuran derivatives often involves multi-step reactions where incomplete reactions or side reactions can generate volatile impurities.

The GC-MS process involves two main stages. First, the gas chromatograph separates the components of a vaporized sample based on their different boiling points and affinities for the stationary phase within the GC column. unl.edu Compounds with higher volatility and lower affinity travel through the column faster. After separation, the individual components enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. unl.edu This spectrum acts as a "chemical fingerprint," which can be compared against spectral libraries for positive identification. researchgate.net

Potential volatile by-products in the synthesis of this compound could include residual solvents (e.g., methanol, ethanol (B145695), acetone) used during the reaction or purification steps, as well as low molecular weight intermediates or side-products. For instance, in syntheses involving cyclization to form the furan ring, precursors might remain if the reaction does not go to completion. Thermal degradation of the target compound can also be studied by heating the sample and analyzing the evolved gases with GC-MS.

A typical GC-MS analysis report for quality control of a this compound sample would identify and quantify any volatile impurities detected, as illustrated in the hypothetical data table below.

| Retention Time (min) | Detected Compound | Probable Source |

| 2.15 | Methanol | Residual solvent from esterification |

| 3.48 | Acetone | Residual solvent from purification |

| 10.21 | Phenol (B47542) | Precursor or degradation product |

| 15.89 | This compound | Target Compound |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. thieme-connect.deed.ac.uk This technique provides precise information on bond lengths, bond angles, and the absolute conformation of a molecule, which is crucial for understanding its chemical properties and biological activity. For a molecule like this compound, X-ray crystallography can unequivocally establish its molecular geometry and how the molecules pack together in a crystal lattice.

The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. thieme-connect.de By analyzing the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms are determined, revealing the complete molecular structure.

While this compound itself is not chiral, derivatives of it could be. In such cases, X-ray crystallography is the gold standard for determining the absolute configuration (the R or S designation) of chiral centers. nih.govnih.gov This is achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de This effect allows for the differentiation between a molecule and its non-superimposable mirror image. ed.ac.uk

The structural data obtained from X-ray analysis is fundamental for structure-activity relationship (SAR) studies and for computational modeling. The table below presents hypothetical crystallographic data that could be obtained for this compound.

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 16.3 |

| β (°) | 95.5 |

| Volume (ų) | 853.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.488 |

Thermogravimetric Analysis (TGA) in Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is a critical tool for assessing the thermal stability and composition of materials like this compound. researchgate.net

In a TGA experiment, a small amount of the sample is placed in a pan that is connected to a microbalance. The sample is then heated at a constant rate, and the mass is continuously recorded. The resulting plot of mass versus temperature is called a thermogram or TGA curve. The curve provides vital information about the physical and chemical phenomena that lead to mass change, including desorption, decomposition, and oxidation.

For this compound, a TGA curve would show a stable baseline (no mass loss) until the temperature reaches the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The shape of the curve can reveal whether the decomposition occurs in a single step or multiple steps, providing insight into the degradation mechanism. If the analysis is performed in an inert atmosphere (e.g., nitrogen), it shows the inherent thermal stability, while analysis in an oxidative atmosphere (e.g., air) can show its susceptibility to oxidation at high temperatures. TGA can be coupled with mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition. researchgate.net

The data below illustrates a hypothetical TGA profile for this compound, indicating its thermal stability characteristics.

| Parameter | Description | Temperature (°C) |

| T_onset | The temperature at which decomposition begins. | 255 |

| T_peak | The temperature of maximum decomposition rate. | 280 |

| Mass Loss (Step 1) | Percentage of mass lost in the primary decomposition stage. | 65% |

| Residual Mass | Percentage of mass remaining at the end of the analysis (e.g., at 600°C). | 5% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. researchgate.net DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. researchgate.net

For instance, studies on the related compound 1-benzofuran-2-carboxylic acid have utilized DFT with the UB3LYP/6-31G(d,p) basis set to calculate its optimized geometric parameters, such as bond lengths and angles. researchgate.netresearchgate.net These calculations have shown good agreement with experimental values obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical model. researchgate.netresearchgate.net

Another key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. rsc.org For benzofuran (B130515) derivatives, MEP analysis typically reveals negative potential regions (red and yellow) localized around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (blue) are often found around hydrogen atoms, particularly those of amine or hydroxyl groups, highlighting sites for nucleophilic attack. researchgate.net Such analysis is crucial for predicting how Methyl 7-aminobenzofuran-2-carboxylate would interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, acting as the electron donor, is associated with nucleophilicity, while the LUMO, the electron acceptor, relates to electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. rsc.org

In a DFT study of 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energy values were calculated, resulting in an energy gap of 4.735 eV. researchgate.net This information is used to derive global reactivity descriptors, which quantify different aspects of a molecule's reactivity.

Table 1: Frontier Orbital Energies and Global Reactivity Descriptors for 1-benzofuran-2-carboxylic acid

| Molecular Property | Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Softness (ζ) | 11.49 |

(Data sourced from a study on 1-benzofuran-2-carboxylic acid using DFT at the UB3LYP/6-31G(d,p) level) researchgate.net

These descriptors provide a quantitative basis for predicting the chemical behavior of the benzofuran scaffold. A similar analysis for this compound would be essential to understand its specific reactivity profile, which would be influenced by the electron-donating amino group at the 7-position.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential reaction pathways and identifying transition states. For the synthesis of benzofuran derivatives, computational studies can help validate proposed mechanisms.

For example, a plausible mechanism for the synthesis of 2-aminobenzofurans involves the Sc(OTf)₃-mediated reaction of o-hydroxybenzyl alcohol with isocyanides. nih.gov The proposed pathway involves the in situ generation of an ortho-quinone methide (o-QM), followed by nucleophilic addition of the isocyanide. nih.gov The resulting intermediate then undergoes intramolecular cyclization and isomerization to yield the final 2-aminobenzofuran product. nih.gov

Another synthetic route involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with salicylaldehydes. beilstein-journals.org The proposed mechanism includes a base-mediated ester hydrolysis, abstraction of an acidic proton, and a subsequent attack by the carbanion on the aldehyde's carbonyl carbon to form the five-membered furan (B31954) ring, followed by dehydration. beilstein-journals.org While these studies propose plausible reaction schemes, detailed computational modeling would involve locating the transition state structures for each step, calculating activation energies, and confirming the minimum energy pathway, thereby providing a more rigorous understanding of the reaction dynamics.

Conformational Analysis and Molecular Dynamics Simulations

For molecules with flexible bonds, conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers). Molecular Dynamics (MD) simulations extend this by modeling the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov

In Silico Predictions of Molecular Interactions (e.g., molecular docking)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is invaluable in drug discovery for identifying potential binding modes and understanding the intermolecular interactions that stabilize the complex. nih.gov

In silico studies on various benzofuran derivatives have demonstrated their potential to interact with different biological targets. Molecular docking has been used to study the binding of benzofuran derivatives to enzymes like cyclooxygenase-2 (COX-2) and to predict interactions with bacterial proteins. rsc.orgresearchgate.net For example, docking studies of benzofuran-1,2,3-triazole hybrids against EGFR identified key binding interactions, such as hydrogen bonds and hydrophobic interactions, within the receptor's active site. nih.gov The docking scores provide an estimate of the binding affinity, helping to rank potential compounds for further investigation. nih.gov

For this compound, molecular docking could be employed to predict its binding mechanism with various potential protein targets. The amino and carboxylate groups on the benzofuran scaffold would be expected to act as key hydrogen bond donors and acceptors, respectively, guiding its orientation within a binding pocket.

Applications in Chemical Sciences and Preclinical Research

Methyl 7-aminobenzofuran-2-carboxylate as a Versatile Synthetic Building Block

The primary role of this compound in a research context is that of a versatile synthetic building block. Its synthesis and subsequent use as an intermediate have been documented in the development of more complex molecules.

A notable example is found in the structure-guided design of high-affinity ligands for the colchicine (B1669291) domain of tubulin. In this research, this compound (referred to as compound 16 in the study) was prepared from its precursor, methyl 7-nitrobenzofuran-2-carboxylate. nih.gov The synthesis was achieved through a standard reduction reaction where the nitro group was converted to an amine group via hydrogenation using a platinum-on-sulfur catalyst (5% Pt/S). nih.gov

Following its synthesis, the newly formed amino derivative, this compound, served as a direct intermediate for further functionalization. Specifically, it was reacted with methylamine (B109427) in a process that quantitatively yielded the corresponding amide, demonstrating its utility as a scaffold for creating new derivatives with potential biological relevance. nih.gov This straightforward conversion highlights the compound's value as a foundational molecule, allowing chemists to introduce new functional groups and build molecular complexity.

Role in the Development of Chemical Scaffolds for Diverse Applications (excluding therapeutic drug development per se)

The benzofuran (B130515) scaffold is a privileged structure in chemistry, and derivatives are explored for a wide range of functions beyond medicine. rsc.orgscienceopen.com this compound serves as a platform for developing chemical structures for agrochemical, materials science, and biological investigation purposes.

While the benzofuran nucleus is explored in various biological contexts, a review of the available scientific literature does not provide specific examples of this compound being used as a direct precursor for the synthesis of agrochemicals.

The functional groups present on this compound—a primary amine and a methyl ester—make it a promising candidate for applications in materials science. The amine group can react with compounds like carboxylic acids or acyl chlorides to form amides, while the ester can be hydrolyzed or transesterified. These reactive handles allow the molecule to be incorporated into larger structures.

Chemical suppliers classify the compound under categories such as "Polymer Science Material Building Blocks," indicating its potential use in the synthesis of novel polymers. bldpharm.com Benzofuran derivatives, in general, are investigated for their optical and electronic properties, suggesting that molecules like this compound could serve as intermediates in the creation of functional materials such as dyes or pigments, where the benzofuran core can act as a chromophore. encyclopedia.pub

The benzofuran scaffold is integral to the design of molecular probes used to investigate biological systems in vitro. By modifying the core structure of this compound, researchers can develop tools to study enzyme mechanisms and receptor-ligand interactions without a therapeutic goal.

In vitro studies on the inhibition of digestive enzymes like α-amylase are crucial for understanding metabolic processes. The benzofuran structure is a key component in a variety of synthesized α-amylase inhibitors. nih.govresearchgate.net For instance, researchers have prepared series of benzofuran carbohydrazide (B1668358) analogs and benzofuran-based Schiff bases to study their interaction with this enzyme. nih.govresearchgate.net

These studies evaluate the inhibitory potential of the synthesized compounds by measuring their IC₅₀ values, which is the concentration required to inhibit 50% of the enzyme's activity. The results demonstrate that the benzofuran moiety is a critical feature for binding to the enzyme's active site. nih.govrsc.org Molecular docking simulations often accompany these in vitro assays to provide a deeper understanding of the binding interactions between the benzofuran derivatives and the amino acid residues within the enzyme's catalytic domain. nih.govrsc.org

| Benzofuran Derivative Class | Key Findings | Range of IC₅₀ Values (µM) | Reference Standard | Source |

|---|---|---|---|---|

| Benzofuran Carbohydrazide Analogs | A series of 25 analogs showed good to moderate inhibitory potential. Substituents on the phenyl ring influenced activity. | 1.078 - 2.926 | Acarbose (IC₅₀ = 0.62 µM) | nih.gov |

| Benzofuran-Based Schiff Bases | A series of 22 compounds were evaluated, with some showing higher potency than the standard. | 1.10 - 24.60 | Acarbose (IC₅₀ = 11.50 µM) | researchgate.net |

| Benzimidazole (B57391) Derivatives | Some synthesized derivatives demonstrated superior inhibitory effects compared to the standard drug. | 1.10 - 12.50 | Acarbose (IC₅₀ = 1.70 µM) | nih.gov |

In vitro receptor binding assays are essential for characterizing the interaction between a ligand and its target protein, providing data on affinity and specificity. nih.govnih.govgiffordbioscience.com Benzofuran derivatives are frequently used in such studies to probe various receptors.